molecular formula C11H9NO4 B182988 3-(carboxymethyl)-1H-indole-2-carboxylic acid CAS No. 31529-27-8

3-(carboxymethyl)-1H-indole-2-carboxylic acid

Cat. No. B182988
CAS RN: 31529-27-8
M. Wt: 219.19 g/mol
InChI Key: CRMJDDJAUJZUDJ-UHFFFAOYSA-N
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Patent
US05229413

Procedure details

Ethyl 2-Carboethoxy-3-indoleacetate (0.7 gm) in absolute ethanol (10 ml) was combined with 50% aqueous sodium hydroxide. The mixture was heated to reflux on a steam bath for 15 minutes. The resulting solution was poured into water (50 ml) and the aqueous solution was washed with ether (2×30 ml). The aqueous solution was made acidic by the addition of concentrated hydrochloric acid and chilled to effect crystallization. The resulting white solid was recovered by filtration to provide the product. Analytical data are reported in Table I.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[NH:7][C:8]2[C:13]([C:14]=1[CH2:15][C:16]([O:18]CC)=[O:17])=[CH:12][CH:11]=[CH:10][CH:9]=2)([O:3]CC)=[O:2].[OH-].[Na+].O>C(O)C>[C:1]([C:6]1[NH:7][C:8]2[C:13]([C:14]=1[CH2:15][C:16]([OH:18])=[O:17])=[CH:12][CH:11]=[CH:10][CH:9]=2)([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(=O)(OCC)C=1NC2=CC=CC=C2C1CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux on a steam bath for 15 minutes
Duration
15 min
WASH
Type
WASH
Details
the aqueous solution was washed with ether (2×30 ml)
ADDITION
Type
ADDITION
Details
The aqueous solution was made acidic by the addition of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
chilled
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The resulting white solid was recovered by filtration
CUSTOM
Type
CUSTOM
Details
to provide the product

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C=1NC2=CC=CC=C2C1CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.